N-Demethyl Ricinine-13C3
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Overview
Description
N-Demethyl Ricinine-13C3 is a labeled analogue of N-Demethylricinine, which is a metabolite of Ricinine. It is known chemically as 1,2-Dihydro-4-methoxy-2-oxo-3-pyridinecarbonitrile-13C3. This compound is primarily used in research, particularly in the field of proteomics .
Preparation Methods
The synthesis of N-Demethyl Ricinine-13C3 involves the demethylation of Ricinine. The reaction typically requires specific conditions to ensure the incorporation of the carbon-13 isotope. Industrial production methods are not widely documented, but laboratory synthesis often involves the use of labeled precursors and controlled reaction environments to achieve the desired isotopic labeling .
Chemical Reactions Analysis
N-Demethyl Ricinine-13C3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used.
Scientific Research Applications
N-Demethyl Ricinine-13C3 is utilized in several scientific research areas:
Chemistry: It serves as a reference standard in isotope labeling studies.
Biology: Used in metabolic pathway studies to trace the incorporation of carbon-13.
Medicine: Investigated for its potential therapeutic effects and as a biochemical marker.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Demethyl Ricinine-13C3 involves its interaction with various molecular targets. It is known to modulate biochemical pathways, including those related to inflammation and oxidative stress. The compound’s effects are mediated through its interaction with specific enzymes and receptors, influencing cellular processes .
Comparison with Similar Compounds
N-Demethyl Ricinine-13C3 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Similar compounds include:
Ricinine: The parent compound from which this compound is derived.
N-Demethylricinine: The non-labeled analogue.
Other pyridinecarbonitrile derivatives: Compounds with similar structural features but without isotopic labeling.
This compound stands out for its specific applications in research due to the incorporation of carbon-13, making it a valuable tool in various scientific studies.
Properties
IUPAC Name |
4-methoxy-2-oxo-(4,5,6-13C3)1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-11-6-2-3-9-7(10)5(6)4-8/h2-3H,1H3,(H,9,10)/i2+1,3+1,6+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGIDWPSRDMIQN-BGLDBIDLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)NC=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C]1=C(C(=O)N[13CH]=[13CH]1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.